molecular formula C9H5F3O4 B1462408 3-Formyl-5-(trifluoromethoxy)benzoic acid CAS No. 2167993-22-6

3-Formyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1462408
CAS No.: 2167993-22-6
M. Wt: 234.13 g/mol
InChI Key: VOCDWRNTXQVUPP-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group and a trifluoromethoxy group attached to a benzoic acid core

Scientific Research Applications

3-Formyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of 3-(trifluoromethoxy)benzoic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

While specific industrial production methods for 3-Formyl-5-(trifluoromethoxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Carboxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Hydroxymethyl-5-(trifluoromethoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Formyl-5-(trifluoromethoxy)benzoic acid depends on its specific applicationThe molecular targets and pathways involved would vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the formyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-formyl-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCDWRNTXQVUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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